molecular formula C18H17ClN2O2 B2745380 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide CAS No. 1448075-68-0

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide

Cat. No. B2745380
CAS RN: 1448075-68-0
M. Wt: 328.8
InChI Key: FKGHCMAILWEHKP-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative with an indole and a chloro group. Benzamide derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The indole group is a common structure in many important synthetic drug molecules .

Scientific Research Applications

Synthesis and Chemical Transformations

Studies have explored the synthesis and transformations of related benzamides and indole derivatives. For instance, the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates involves heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, leading to compounds that could be further modified to derive related benzamides and indole compounds (Cucek & Verček, 2008). Such processes highlight the chemical versatility and potential applications of these compounds in further medicinal and chemical research.

Neuroleptic Activity

Research into benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines has shown potential neuroleptic activities. Compounds have been evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating a good correlation between structure and activity. This suggests potential applications in the development of neuroleptic drugs with fewer side effects (Iwanami et al., 1981).

Dopamine-D2 Receptor Binding

The substituted benzamide compound eticlopride has been studied for its selective blockage of dopamine-D2 binding sites in the rat brain. Tritium-labelled eticlopride was used for in vitro receptor binding studies, indicating high specificity and affinity for dopamine-D2 receptors. This research underscores the compound's potential as a tool for studying dopamine-D2 binding sites, which could have implications for understanding and treating disorders related to dopamine dysregulation (Hall, Köhler, & Gawell, 1985).

Electrophilic Substitution Reactions

The reaction of omega-chloroalkyl isocyanates with active methylene compounds, leading to the formation of substituted 2-methylene-1,3-oxazolidines and other heterocyclic compounds, demonstrates the chemical reactivity and potential for the synthesis of novel organic molecules (Basheer & Rappoport, 2006). Such reactions are crucial for creating new molecules with potential applications in drug development and materials science.

Future Directions

Future research could explore the synthesis, characterization, and biological activity of this compound. Given the known activities of similar benzamide and indole derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3-chloro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-21-11-15(14-7-2-3-8-16(14)21)17(22)10-20-18(23)12-5-4-6-13(19)9-12/h2-9,11,17,22H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGHCMAILWEHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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